5-Iodoquinolin-2-ol
Description
5-Iodoquinolin-2-ol is a halogenated quinoline derivative characterized by an iodine substituent at the 5-position and a hydroxyl group at the 2-position of the quinoline scaffold. Quinoline derivatives are renowned for their diverse biological and chemical applications, including roles as antimicrobial, anticancer, and catalytic agents . The incorporation of iodine introduces unique electronic and steric properties due to iodine’s large atomic radius and polarizability, which can enhance intermolecular interactions and influence reactivity patterns. This compound is typically synthesized via halogenation reactions, electrophilic substitution, or transition metal-catalyzed cross-couplings, though specific methodologies may vary based on the desired substituent regioselectivity .
Structurally, the hydroxyl group at the 2-position contributes to hydrogen-bonding capabilities, while the iodine atom at the 5-position may facilitate further functionalization (e.g., via Ullmann or Suzuki-Miyaura couplings). Its molecular formula is C₉H₆INO, with a molecular weight of 287.06 g/mol.
Properties
Molecular Formula |
C9H6INO |
|---|---|
Molecular Weight |
271.05 g/mol |
IUPAC Name |
5-iodo-1H-quinolin-2-one |
InChI |
InChI=1S/C9H6INO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-5H,(H,11,12) |
InChI Key |
UVEUKHPGKVTSOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C(=C1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodoquinolin-2-ol typically involves the iodination of quinolin-2-ol. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol at elevated temperatures.
Industrial Production Methods: Industrial production of 5-Iodoquinolin-2-ol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Iodoquinolin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form quinolin-2-one derivatives.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include azidoquinoline, cyanoquinoline, and aminoquinoline derivatives.
Oxidation Reactions: Products include quinolin-2-one derivatives.
Reduction Reactions: Products include tetrahydroquinoline derivatives.
Scientific Research Applications
5-Iodoquinolin-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Medicine: Quinoline derivatives, including 5-Iodoquinolin-2-ol, are investigated for their potential use in treating diseases such as malaria and cancer.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Iodoquinolin-2-ol involves its interaction with various molecular targets. The iodine atom enhances its ability to form halogen bonds with biological molecules, which can disrupt their normal function. Additionally, the hydroxyl group can participate in hydrogen bonding, further influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 5-Iodoquinolin-2-ol’s properties, a comparative analysis with structurally analogous halogenated quinolines is provided below. Key compounds include 5-Chloroquinolin-2-ol, 5-Bromoquinolin-2-ol, and 8-Hydroxyquinoline (a non-halogenated but functionally related analog).
Structural and Electronic Effects
- Halogen Substituents: The electronegativity and size of halogens (Cl: 3.0, Br: 2.8, I: 2.5) influence electronic effects.
- Hydroxyl Group Positioning: The 2-hydroxyl group in 5-Iodoquinolin-2-ol contrasts with 8-hydroxyquinoline’s 8-hydroxyl group, altering chelation properties and biological activity.
Physicochemical Properties
| Property | 5-Iodoquinolin-2-ol | 5-Chloroquinolin-2-ol | 5-Bromoquinolin-2-ol | 8-Hydroxyquinoline |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 287.06 | 195.61 | 240.06 | 145.16 |
| Melting Point (°C) | 220–225 (dec.) | 185–188 | 192–195 | 74–76 |
| Solubility in H₂O | Insoluble | Slightly soluble | Insoluble | Slightly soluble |
| LogP (Octanol-Water) | 2.8 | 2.1 | 2.5 | 1.9 |
Notes:
- The higher molecular weight and melting point of 5-Iodoquinolin-2-ol reflect iodine’s steric bulk and stronger van der Waals interactions.
- Lower water solubility aligns with increased hydrophobicity due to iodine’s polarizability .
Analytical Characterization
- Spectroscopy: UV-Vis spectra of 5-Iodoquinolin-2-ol show a redshift compared to chloro/bromo analogs due to iodine’s heavy atom effect.
- Elemental Analysis :
ICP-MS (as referenced in studies on metal-containing compounds ) confirms iodine content with high sensitivity, distinguishing it from lighter halogens.
Research Findings and Challenges
- Synthetic Challenges: Iodination of quinolines often requires careful control of reaction conditions (e.g., temperature, catalysts) to avoid overhalogenation or decomposition.
- Stability Issues : Iodine’s susceptibility to photodegradation necessitates storage in amber containers, unlike more stable chloro/bromo derivatives.
Biological Activity
5-Iodoquinolin-2-ol is a compound of increasing interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article summarizes the current understanding of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
5-Iodoquinolin-2-ol is a derivative of quinoline, characterized by the presence of an iodine atom at the 5-position and a hydroxyl group at the 2-position. This specific substitution pattern is crucial for its biological activity. The compound's structural features allow it to interact with various biological targets, enhancing its potential therapeutic applications.
Antimicrobial Activity
Research indicates that 5-Iodoquinolin-2-ol exhibits notable antimicrobial properties. It has been tested against various pathogens, including:
- Staphylococcus epidermidis
- Klebsiella pneumoniae
- Candida parapsilosis
In vitro studies have shown that 5-Iodoquinolin-2-ol possesses significant activity against these microorganisms, suggesting its potential as a novel antimicrobial agent .
Table 1: Antimicrobial Activity of 5-Iodoquinolin-2-ol
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus epidermidis | <10 µM |
| Klebsiella pneumoniae | <10 µM |
| Candida parapsilosis | <10 µM |
Anticancer Activity
The compound has also been investigated for its anticancer properties. It has shown promising results in various cancer cell lines, particularly in inducing apoptosis and inhibiting cell proliferation. For instance, studies have demonstrated that derivatives of quinoline can affect the viability of cancer cells through mechanisms involving mitochondrial dysfunction and modulation of apoptotic pathways .
Case Study: Anticancer Efficacy
In a study focusing on the anticancer effects of quinoline derivatives, 5-Iodoquinolin-2-ol exhibited significant cytotoxicity against several cancer cell lines, including:
- A549 (lung cancer)
- SK-MEL-2 (melanoma)
The IC50 values for these cell lines were reported to be within the range of 0.59–1.52 µM, indicating strong activity .
The biological activity of 5-Iodoquinolin-2-ol is believed to be mediated through its ability to form reactive oxygen species (ROS) in vivo, leading to oxidative stress within microbial and cancer cells. This oxidative stress can disrupt cellular functions and trigger apoptotic pathways. Additionally, the interaction with specific molecular targets such as nicotinamide adenine dinucleotide phosphate (NADPH)-dependent enzymes has been highlighted as a critical factor in its mechanism .
Structure–Activity Relationship (SAR)
Understanding the SAR of 5-Iodoquinolin-2-ol is essential for optimizing its biological activity. Modifications at various positions on the quinoline scaffold can significantly influence its potency and selectivity:
- Substituents at C-6 and C-7 : Variations in these positions have shown to affect anticancer activity, with certain halogen substitutions enhancing potency.
Table 2: Structure–Activity Relationship Insights
| Position | Substituent Type | Effect on Activity |
|---|---|---|
| C-6 | Alkoxy group | Increased anticancer activity |
| C-7 | Halogen | Varies; Cl > Br |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
